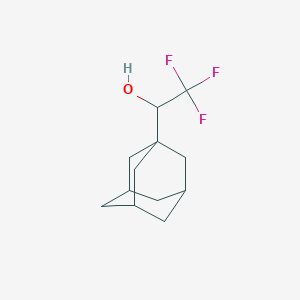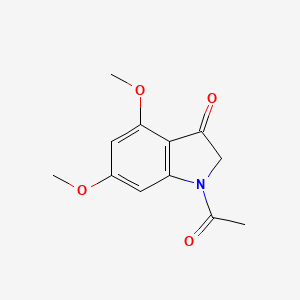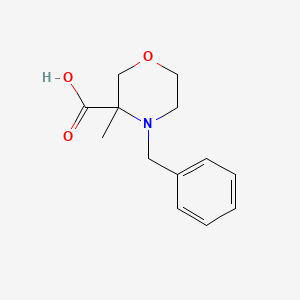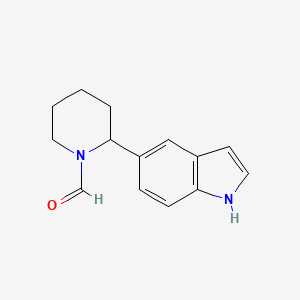
1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol is a unique compound that combines the structural rigidity of adamantane with the electronegativity of trifluoromethyl groups. This combination imparts distinctive physical and chemical properties, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of adamantan-1-yl derivatives with trifluoroethanol under specific conditions. One common method includes the use of a palladium-catalyzed reaction where 1-chloroadamantane reacts with trifluoroethanol in the presence of a base . Another approach involves the reduction of adamantan-1-yl trifluoroacetate using lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Mécanisme D'action
The mechanism of action of 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The adamantane moiety provides structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Adamantan-1-yl derivatives: Compounds like 1-adamantanol and 1-adamantylamine share the adamantane core but differ in their functional groups.
Trifluoroethanol derivatives: Compounds like 2,2,2-trifluoroethanol and trifluoroacetic acid share the trifluoromethyl group but differ in their overall structure.
Uniqueness: 1-(Adamantan-1-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the adamantane and trifluoromethyl groups, which impart distinctive physical and chemical properties. This combination enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C12H17F3O |
|---|---|
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
1-(1-adamantyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C12H17F3O/c13-12(14,15)10(16)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-10,16H,1-6H2 |
Clé InChI |
PBLIJSPSFKXCEQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)

![2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)-](/img/structure/B11876621.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol](/img/structure/B11876627.png)



![4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11876651.png)


![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)
